molecular formula C25H21ClN2O2S B2880802 2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 892281-88-8

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2880802
CAS No.: 892281-88-8
M. Wt: 448.97
InChI Key: HTNLQUSNJOYMFJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methylphenylacetonitrile in the presence of a base to form an intermediate. This intermediate undergoes cyclization with 2-amino-4-methoxyphenol under acidic conditions to yield the desired chromeno[2,3-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • 2-(4-fluorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Uniqueness

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-15-5-3-7-19(13-15)28-23(16-9-11-18(26)12-10-16)27-24(31)20-14-17-6-4-8-21(29-2)22(17)30-25(20)28/h3-13,23H,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNLQUSNJOYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=CC=C4OC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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